molecular formula C23H21N3O2S B3295993 N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide CAS No. 891115-47-2

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

Numéro de catalogue: B3295993
Numéro CAS: 891115-47-2
Poids moléculaire: 403.5 g/mol
Clé InChI: GUMCPKKMXZPNBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core substituted with methyl groups at positions 5 and 5. Benzothiazole derivatives are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, owing to their ability to interact with enzymes or receptors via π-π stacking and hydrogen bonding .

Propriétés

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-16-11-17(2)22-20(12-16)25-23(29-22)26(14-18-7-6-10-24-13-18)21(27)15-28-19-8-4-3-5-9-19/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMCPKKMXZPNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 7 can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of Phenoxy and Pyridinyl Groups: The phenoxy and pyridinyl groups can be attached through nucleophilic substitution reactions, often using phenol and pyridine derivatives as starting materials.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically achieved through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Phenol, pyridine derivatives, alkyl halides, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or disrupt cancer cell proliferation by interfering with specific signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole-Acetamide Family

N-[6-(5,6-Dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide ()
  • Structure : Shares the benzothiazole-acetamide backbone but incorporates a 5,6-dimethoxypyridin-3-yl group at position 6 of the benzothiazole ring.
  • The target compound includes a phenoxy group and pyridinylmethyl substitution on the acetamide nitrogen, while this analogue lacks these features.
  • The phenoxy group in the target compound could enhance aromatic interactions with hydrophobic binding pockets in biological targets.
F-DPA and DPA-714 ()
  • Structure : Pyrazolo[1,5-a]pyrimidine acetamides with fluorinated aryl groups (e.g., 4-fluorophenyl in F-DPA, 4-(2-fluoroethoxy)phenyl in DPA-714).
  • Key Differences :
    • The target compound’s benzothiazole core contrasts with the pyrazolopyrimidine ring in F-DPA/DPA-713.
    • Fluorine substituents in F-DPA/DPA-714 improve metabolic stability and enable use as positron emission tomography (PET) radiotracers, whereas the target compound lacks radioisotope-compatible groups .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-[6-(5,6-Dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide F-DPA
Molecular Weight ~409.5 g/mol 329.37 g/mol 356.41 g/mol
Key Functional Groups 5,7-Dimethyl-benzothiazole, Phenoxy, Pyridinylmethyl 5,6-Dimethoxy-pyridine, Benzothiazole Pyrazolopyrimidine, Fluorophenyl
Solubility (Predicted) Moderate (lipophilic) Higher (due to methoxy) Low (fluorinated)
Potential Applications Therapeutic (e.g., kinase inhibition) Antimicrobial/antiviral PET Imaging (TSPO)

Research Findings and Hypothesized Mechanisms

  • Target Compound :

    • The 5,7-dimethyl groups on the benzothiazole may enhance binding to ATP pockets in kinases, similar to other benzothiazole-based inhibitors.
    • The pyridinylmethyl group could facilitate interactions with charged residues in target proteins.
  • N-[6-(5,6-Dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide :

    • The dimethoxy-pyridine moiety may confer selectivity toward bacterial or viral enzymes, as seen in related compounds .
  • F-DPA/DPA-714 :

    • Fluorine atoms improve blood-brain barrier penetration, critical for neuroimaging applications .

Activité Biologique

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide, also referred to as F2515-2406, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis . This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Overview of the Compound

This compound belongs to the benzothiazole family, which is known for its diverse biological activities. Benzothiazole derivatives have been extensively studied for their potential in treating various diseases, including tuberculosis and cancer.

The primary target of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting DprE1, this compound disrupts the synthesis of the bacterial cell wall, leading to cell death.

Pharmacokinetics

Research indicates that benzothiazole derivatives exhibit favorable pharmacokinetic properties that allow them to effectively reach their target sites. The compound's structure suggests good solubility and permeability, which are essential for its therapeutic efficacy against tuberculosis.

In Vitro Studies

A study highlighted the anti-tubercular activity of several benzothiazole derivatives, including N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide. The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis H37Ra strain with an IC50 value indicating potent activity (specific values not provided in available literature) .

Case Studies

In a recent investigation into novel anti-tubercular agents, several compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis . Among these compounds, those similar in structure to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide exhibited IC90 values ranging from 3.73 to 4.00 μM, showcasing their potential as effective therapeutic agents .

Comparative Analysis

The following table summarizes key findings related to the biological activity of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide compared to other benzothiazole derivatives:

Compound NameTarget OrganismMechanism of ActionIC50 (μM)IC90 (μM)
F2515-2406Mycobacterium tuberculosisDprE1 enzyme inhibitionTBDTBD
Compound AMycobacterium tuberculosisCell wall synthesis disruption1.353.73
Compound BMycobacterium tuberculosisDprE1 enzyme inhibition2.184.00

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis involves sequential functionalization of the benzothiazole and pyridine moieties. Key steps include:

  • Coupling reactions : Amide bond formation between the benzothiazole core and phenoxyacetic acid derivatives using carbodiimides (e.g., EDC) in anhydrous dichloromethane or DMF under nitrogen .
  • N-Alkylation : Introducing the pyridinylmethyl group via nucleophilic substitution, requiring precise control of temperature (reflux in CHCl₃ or THF) and stoichiometry to avoid over-alkylation .
  • Optimization : Use high-throughput screening to identify ideal catalysts (e.g., triethylamine) and solvents. Monitor intermediates via TLC or HPLC to ensure purity >95% .

Q. How can researchers ensure purity during purification, and what analytical techniques validate structural integrity?

  • Methodology :

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Validation :
  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm, pyridine CH₂-N at δ 4.5–5.0 ppm) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺ expected within ±0.001 Da) .
  • IR Spectroscopy : Detect amide C=O stretch (~1660–1680 cm⁻¹) and benzothiazole C-S-C vibrations (~690 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µM indicating potential .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀; compare to non-cancerous cells (e.g., HEK293) for selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities and inform SAR studies?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation (ethanol/acetone mixtures). Use low-temperature (100 K) X-ray diffraction (Cu-Kα radiation) .
  • Analysis : Identify key interactions (e.g., N–H⋯N hydrogen bonds in benzothiazole-pyridine dimers) and torsional angles (e.g., dihedral angles between acetamide and pyridinylmethyl groups) to correlate with activity .

Q. What computational strategies predict binding modes to biological targets like kinases or microbial enzymes?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for E. coli FabH). Prioritize poses with hydrogen bonds to catalytic residues (e.g., His-244 in FabH) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-enzyme complexes; RMSD <2 Å indicates robust binding .

Q. How do substituent variations (e.g., methyl vs. methoxy groups) impact pharmacokinetic properties?

  • Methodology :

  • SAR Analysis : Synthesize analogs with systematic substitutions (e.g., 5-Cl, 7-OCH₃). Evaluate logP (HPLC retention time vs. standards) and solubility (shake-flask method in PBS) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS. Half-life >60 min suggests suitability for in vivo studies .

Q. What techniques elucidate the compound’s mechanism of action in antimicrobial resistance?

  • Methodology :

  • SPR Biosensing : Immobilize bacterial targets (e.g., S. aureus penicillin-binding proteins) on CM5 chips. Measure binding affinity (KD) at varying concentrations .
  • Transcriptomics : RNA-seq of treated vs. untreated bacteria to identify upregulated resistance genes (e.g., mecA in MRSA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.